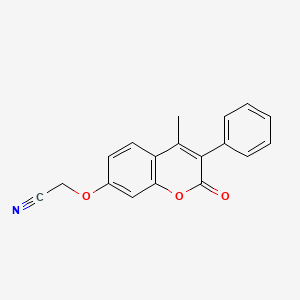

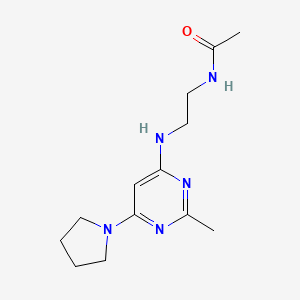

2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

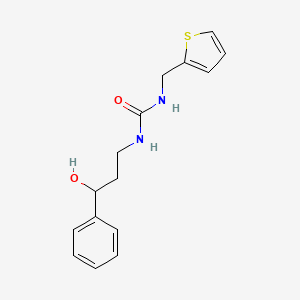

The synthesis of similar compounds has been reported in the literature. For instance, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . Another study reported the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile” are not documented, related compounds have been studied. For example, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Applications De Recherche Scientifique

Molecular Docking, Synthesis, and Study of Substituted Derivatives

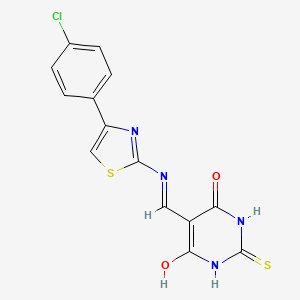

Synthesis of substituted derivatives was completed using various compounds. Molecular docking studies predicted the affinity of synthesized compounds with CDK4 protein, indicating potential applications in understanding protein interactions and drug development (Holam, Santhoshkumar, & Killedar, 2022).

Catalytic and Optoelectronic Properties

Catalytic Activity in Mono-Methylation

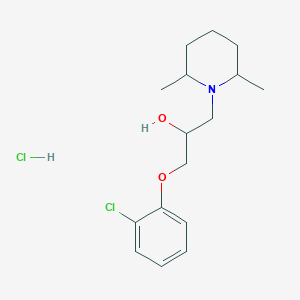

Potassium promoted lanthanum-magnesium oxide, a novel catalyst, was used for the selective mono-methylation of phenylacetonitrile, demonstrating the catalyst's potential in the pharmaceutical industry for the preparation of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).

Optoelectronic and Charge Transport Properties

An in-depth study on hydroquinoline derivatives focused on their structural, electronic, optical, and charge transport properties, indicating their potential as efficient multifunctional materials for various applications (Irfan et al., 2020).

Photodeprotection Mechanisms

Photochemical Reaction Mechanism Study

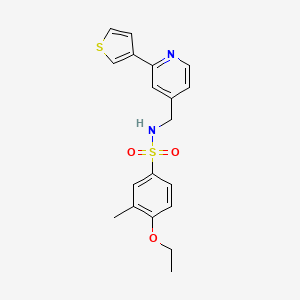

Time-resolved spectroscopic experiments, coupled with DFT calculations, were employed to understand the photochemical reaction mechanisms of certain derivatives in different solvents, offering insights into their efficient application and development (Li et al., 2022).

Propriétés

IUPAC Name |

2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-10-9-19)11-16(15)22-18(20)17(12)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINLDXCYRXKLCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC#N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2401604.png)

![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)

![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)

![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)

![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)